2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-10-6-12(20-24-10)16-19-15(25-21-16)7-17-14(23)8-22-9-18-11-4-2-3-5-13(11)22/h2-6,9H,7-8H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDQOPRDAJRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Acetamide Group: The benzimidazole derivative is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the acetamide group.
Formation of Isoxazole and Oxadiazole Rings: The final step involves the cyclization reactions to form the isoxazole and oxadiazole rings. This can be achieved by reacting the intermediate with appropriate nitrile oxides and hydrazides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as the use of catalysts to enhance reaction rates, are also common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and isoxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with various molecular targets. These include enzymes and receptors that are crucial for cellular processes. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole-isoxazole system contrasts with triazole-thiazole (9c) or pyrazole-benzisoxazole (razaxaban) scaffolds. These differences influence electronic properties and binding modes. For instance, the oxadiazole’s electron-deficient nature may enhance interactions with basic residues in enzyme active sites compared to triazoles .
- Substituent Effects : The 5-methylisoxazol-3-yl group introduces steric hindrance and moderate polarity, distinct from the halogenated aryl groups in 9c (4-bromophenyl) or the benzodioxole in compound 26. Such variations impact solubility and metabolic stability .
Pharmacokinetic and Bioactivity Considerations
While direct bioactivity data for the target compound is absent, insights can be extrapolated:
- Selectivity: Razaxaban’s aminobenzisoxazole moiety contributes to factor Xa selectivity over trypsin . Similarly, the target’s methylisoxazole may confer selectivity for enzymes preferring small, planar heterocycles.
- Metabolic Stability : Compounds with oxadiazole rings (e.g., ’s oxadiazole-thioacetamides) often exhibit improved stability due to resistance to oxidative metabolism . The target’s oxadiazole-isoxazole combination may further enhance this property compared to triazole-based analogs .
Reactivity Insights :
- The acetamide linker’s flexibility (vs. rigid triazole in 9a-e) may allow conformational adaptation during target binding .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel heterocyclic compound that combines the benzimidazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.
The molecular formula of the compound is , with a molecular weight of 300.33 g/mol. Its structure includes a benzimidazole ring and an oxadiazole derivative, which contribute to its potential biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of benzimidazole demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC for some derivatives was reported as low as 1 µg/mL against S. aureus .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and biofilm formation .
Anticancer Activity
The potential anticancer properties of the compound have also been explored:
- Cell Proliferation Inhibition : Compounds with similar structures have shown the ability to inhibit the proliferation of various cancer cell lines. For instance, studies on related benzimidazole derivatives indicated IC50 values in the low micromolar range against breast cancer cell lines .
- Kinase Inhibition : Research has identified certain derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of these kinases can lead to reduced tumor growth .
Case Studies
Several case studies highlight the effectiveness of compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide:
- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against Candida albicans, revealing that several compounds exhibited strong antifungal activity with MIC values ranging from 0.5 to 4 µg/mL .
- Anticancer Potential : Another investigation focused on the effects of oxadiazole derivatives on cancer cell lines, demonstrating that certain compounds significantly inhibited cell growth in a dose-dependent manner, suggesting their potential as therapeutic agents .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
